4-Amino-2,3-diiodobenzoic acid
Description
Contextual Significance within the Class of Halogenated Benzoic Acids
Halogenated benzoic acids are a class of compounds that serve as crucial intermediates and building blocks in organic synthesis. The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the benzene (B151609) ring of benzoic acid dramatically influences the molecule's electronic properties, reactivity, and potential biological activity. These compounds are foundational in the production of pharmaceuticals, dyes, and pest control agents.
The iodinated benzoic acids, a subset of this class, are of particular importance. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodinated aromatics highly useful synthons in cross-coupling reactions (like Suzuki, Heck, and Sonogashira couplings), which are powerful methods for constructing complex organic molecules.
Within this context, di-iodinated aminobenzoic acids, such as the 4-amino-3,5-diiodo isomer, are investigated for several key features. ontosight.aichemicalbook.com The amino group provides a site for forming amide bonds, while the carboxylic acid can be converted into esters or other derivatives. chemicalbook.com The two iodine atoms offer multiple sites for further functionalization, allowing the molecule to be incorporated into larger, more complex structures like polymers or macrocycles. chemicalbook.com
Research Frontiers and Interdisciplinary Relevance
The research frontiers for iodinated aminobenzoic acids are expanding into various interdisciplinary fields. Their significance largely stems from their utility as versatile chemical building blocks. chemicalbook.com
In materials science , the high atomic number of iodine makes these compounds candidates for developing radiopaque materials. chemicalbook.com When incorporated into polymers, such as medical-grade plastics used for catheters or implants, they can render the devices visible under X-ray imaging. ontosight.aichemicalbook.com This is a critical application for improving the safety and efficacy of medical procedures.
In medicinal chemistry and pharmaceutical synthesis , these compounds serve as scaffolds for creating novel therapeutic agents. ontosight.aimdpi.com The core structure can be modified to design molecules that interact with specific biological targets. For instance, the broader family of aminobenzoic acids has been explored for developing anti-inflammatory, antimicrobial, and even anti-cancer drugs. mdpi.comontosight.ai The iodinated derivatives provide a pathway to new chemical entities with potentially unique pharmacological profiles.
Furthermore, in biochemical research , these molecules can be used as reagents in various assays or as probes to study enzyme mechanisms. ontosight.ai The ability to attach this molecule to other biomolecules through its functional groups makes it a versatile tool for chemical biology.
Physicochemical Properties of a Related Isomer
To provide context, the following table details the known properties of the related isomer, 4-Amino-3,5-diiodobenzoic acid. It is important to note that the positioning of the iodine atoms in the 2,3-positions would result in different physicochemical properties for the subject compound.
| Property | Value (for 4-Amino-3,5-diiodobenzoic acid) |
| CAS Number | 2122-61-4 sigmaaldrich.com |
| Molecular Formula | C₇H₅I₂NO₂ ontosight.ai |
| Molecular Weight | 388.93 g/mol sigmaaldrich.com |
| Appearance | Off-white to pale yellow crystalline solid solubilityofthings.com |
| Melting Point | >300 °C chemicalbook.com |
| Solubility | Partly miscible in water chemicalbook.com |
| Density | 3.051 g/cm³ solubilityofthings.com |
This interactive table summarizes the properties of a related isomer for contextual purposes.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5I2NO2 |
|---|---|
Molecular Weight |
388.93 g/mol |
IUPAC Name |
4-amino-2,3-diiodobenzoic acid |
InChI |
InChI=1S/C7H5I2NO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,10H2,(H,11,12) |
InChI Key |
YQSSFKRITAUGDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)I)I)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 2,3 Diiodobenzoic Acid
Precursor Synthesis and Functional Group Introduction
Amination Strategies for Substituted Benzoic Acids
One of the most common methods for introducing an amino group onto a benzoic acid scaffold is through the nitration of a substituted benzoic acid, followed by the reduction of the resulting nitro group. This two-step process is a classic and effective way to generate aminobenzoic acids.
Alternatively, modern synthetic methods offer more direct routes. For instance, Iridium-catalyzed C-H amidation of benzoic acids has been developed, providing a high-efficiency pathway with good functional group compatibility. nih.gov This can be followed by decarboxylation to yield meta- or para-substituted anilines. nih.gov Another approach involves a rearrangement of acyl O-hydroxylamines derived from arene carboxylic acids, which can produce ortho-aminated products with high selectivity. rsc.org This method is particularly effective for electron-deficient benzoic acids. rsc.org Decarboxylative amination presents another innovative strategy, allowing for the conversion of benzoic acids, including electron-rich variants, into anilines under oxidant-free conditions, often utilizing a palladium-catalyzed C–N cross-coupling pathway. rsc.org
Carboxylation Reactions for Aromatic Precursors
The introduction of a carboxyl group onto an aromatic amine precursor is another viable synthetic route. While classic methods like the Kolbe-Schmitt reaction are more traditionally applied to phenols, advancements have enabled the carboxylation of anilines. Photocarboxylation, for example, can be achieved in the presence of aromatic amines and carbon dioxide, although conversions may be low. rsc.org
More recent and versatile methods focus on the direct C-H carboxylation of aromatic compounds using carbon dioxide. nih.gov This approach is highly attractive from a step- and atom-economy perspective. nih.gov These reactions can be mediated by strong bases or Lewis acids, and in some cases, are catalyzed by transition metals. nih.gov For instance, an iBu3Al(TMP)Li aluminate base followed by carboxylation with CO2 in the presence of a copper catalyst has been used for various aromatic compounds. nih.gov
Regioselective Iodination Approaches
With the 4-aminobenzoic acid precursor in hand, the subsequent and most challenging step is the introduction of two iodine atoms specifically at the 2 and 3 positions of the benzene (B151609) ring. The regioselectivity of this di-iodination is governed by the directing effects of the existing amino and carboxyl groups and the choice of iodinating agent and methodology.
Electrophilic Iodination Methodologies
Electrophilic iodination is a standard method for functionalizing aromatic rings with iodine. However, achieving the desired 2,3-diiodo substitution pattern on 4-aminobenzoic acid is not straightforward due to the powerful ortho, para-directing nature of the amino group, which would typically lead to iodination at the 3 and 5 positions. For example, the iodination of 4-aminobenzoic acid's methyl ester with iodine monochloride results in the formation of methyl 4-amino-3,5-diiodobenzoate. chemicalbook.com Similarly, treating 2-aminobenzoic acid with iodine chloride yields 2-amino-3,5-diiodobenzoic acid. prepchem.com
N-Iodosuccinimide (NIS) is a widely used, mild electrophilic iodinating agent. wikipedia.orgcommonorganicchemistry.com The reactivity of NIS is often enhanced by the presence of an acid. For many aromatic compounds, a combination of NIS and trifluoroacetic acid (TFA) provides an efficient system for mono-iodination at room temperature. lookchem.comresearchgate.net However, for deactivated substrates like benzoic acid, the addition of a stronger acid, such as sulfuric acid, may be necessary to facilitate the reaction. lookchem.com The challenge with 4-aminobenzoic acid lies in overcoming the strong directing effect of the amine group to prevent the formation of the 3,5-diiodo isomer. While NIS is effective, controlling the regioselectivity to achieve 2,3-diiodination remains a significant hurdle without the use of other directing strategies.
To overcome the inherent regioselectivity challenges of electrophilic substitution, transition metal-catalyzed C-H activation has emerged as a powerful tool. Palladium(II)-catalyzed reactions, in particular, have shown great promise for the directed ortho-iodination of aromatic compounds. In these reactions, a directing group on the substrate coordinates to the palladium catalyst, bringing it into close proximity to a specific C-H bond and enabling its functionalization.
The carboxyl group of benzoic acids can act as a directing group, facilitating ortho-iodination. researchgate.netresearchgate.net Methods have been developed for the Pd(II)-catalyzed ortho-mono-iodination of benzoic acids in aqueous media using potassium iodide as the iodine source. researchgate.netresearchgate.net While this demonstrates the feasibility of directing iodination to the position ortho to the carboxyl group (the 2-position in 4-aminobenzoic acid), achieving the subsequent iodination at the adjacent 3-position would require a secondary, and likely different, directing strategy. Iridium-catalyzed methods have also been developed for the ortho-iodination of benzoic acids under mild conditions. acs.org Furthermore, palladium-catalyzed methods have been explored for meta-C-H halogenation of aniline (B41778) and benzoic acid derivatives, showcasing the versatility of this catalytic system in accessing otherwise difficult-to-obtain isomers. nih.govrsc.org The synthesis of 4-Amino-2,3-diiodobenzoic acid would likely necessitate a multi-step approach, possibly involving initial ortho-iodination directed by the carboxyl group, followed by a second directed iodination or a different functionalization-iodination sequence to install the second iodine atom at the 3-position.
Iridium-Catalyzed C-H Iodination
A significant advancement in the synthesis of halogenated aromatics is the direct activation of carbon-hydrogen (C-H) bonds, a process that offers a more efficient route compared to traditional multi-step methods. Iridium-based catalysts have emerged as particularly effective for the ortho-iodination of benzoic acids. acs.org
This method utilizes a simple Iridium(III) complex which, in the absence of any additives or bases, can selectively catalyze the ortho-iodination of a wide range of benzoic acids with high yields. acs.org The reaction proceeds under remarkably mild conditions, often at room temperature, and is tolerant of both air and moisture. acs.orgresearchgate.net A key solvent for this transformation is 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), whose unique properties facilitate the C-H iodination using the carboxylic acid moiety as a directing group. acs.orgresearchgate.net Mechanistic studies suggest that the reaction proceeds via an Ir(III)/Ir(V) catalytic cycle, with the rate-limiting step being the C-H metalation. acs.org
The versatility of the iridium catalyst is demonstrated by its ability to functionalize diversely substituted substrates, from electron-rich to electron-poor derivatives, including those bearing other halogen substituents. acs.orgnih.gov Researchers have also developed protocols for selective mono-iodination of benzoic acids with two equivalent C-H bonds, achieving a mono-to-di-iodination selectivity greater than 20:1. diva-portal.org In some cases, the addition of a silver(I) additive has been shown to be crucial for controlling this selectivity. diva-portal.org
| Catalyst System | Iodine Source | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Ir(III) complex | Not specified | HFIP | Additive/base-free, mild conditions, air/moisture tolerant, high ortho-selectivity. | acs.org |
| [{IrCp*Cl2}2] | Not specified | Acetone | Used for C-H arylation, demonstrating catalyst versatility with benzoic acids. | nih.gov |
| Iridium Catalyst | Not specified | Not specified | Achieves >20:1 mono/di selectivity; Ag(I) additive controls selectivity. | diva-portal.org |
Halogen-Directed Functionalization Techniques
Traditional methods for the synthesis of diiodinated aminobenzoic acids often rely on electrophilic aromatic substitution using potent halogenating agents. For instance, a historical synthesis of 2-amino-3,5-diiodobenzoic acid involves the use of iodine chloride in the presence of hydrochloric acid. prepchem.com Another common approach employs N-iodosuccinimide (NIS) as the iodinating reagent to install iodine atoms onto an activated aromatic ring, such as in the synthesis of 4-acetamido-3,5-diiodo-2-ethyl hydroxybenzoate. google.com
More advanced functionalization techniques have been developed to overcome the limitations of these classical methods, such as issues with regioselectivity and the use of harsh reagents. One innovative strategy is the palladium-catalyzed decarbonylative iodination of aryl carboxylic acids. nih.gov This process involves the in situ activation of the carboxylic acid to an acid chloride, which then participates in a catalytic cycle to be replaced by an iodide. This method is notable for its broad applicability, including for electron-poor substrates that are often incompatible with conventional electrophilic iodination methods. nih.gov Mechanistic studies suggest a unique pathway involving a phosphonium (B103445) halide intermediate that facilitates a rapid halogen exchange. nih.gov
C-H Functionalization via C-H/C-I Metathesis
A highly sophisticated and rare approach to C-H functionalization is the formal metathesis between a C-H bond and a C-I bond. This strategy enables the site-selective iodination of aromatic compounds under mild conditions. researchgate.net A protocol has been reported for the remote site-selective C-H iodination of 2-aryl benzoic acid derivatives using a readily available aryl iodide, such as 1-iodo-4-methoxy-2-nitrobenzene, as a mild iodinating reagent. researchgate.net
This C(sp²)–H/C(sp²)–I metathesis allows for the iodination of various 2-aryl benzoic acid derivatives in a highly site- and chemo-selective manner. researchgate.net The reaction highlights a novel pathway for forming C-I bonds by swapping a hydrogen atom on one molecule with an iodine atom from another, bypassing the need for more reactive and less selective iodinating agents.
Advanced Synthetic Routes and Optimization
The quest for more efficient and sustainable synthetic routes has led to the development of advanced strategies that prioritize atom economy, reduction of waste, and simplification of procedures. These include multicomponent reactions for complex scaffold assembly and the adoption of green chemistry principles.
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) are convergent, one-pot processes where three or more reactants combine to form a single product that incorporates most or all of the atoms from the starting materials. organic-chemistry.orgresearchgate.net This approach is highly valued in modern synthetic chemistry for its efficiency, ability to rapidly generate molecular complexity, and alignment with the principles of green chemistry. researchgate.netfrontiersin.org
While a specific MCR for this compound is not prominently documented, the strategy is widely used to synthesize structurally related scaffolds like benzo-fused γ-lactams and other heterocyclic systems. researchgate.netnih.gov For example, three-component reactions can be used to synthesize pyrimidine (B1678525) derivatives from aldehydes, malononitrile, and an amino-functionalized precursor. researchgate.net The core principle involves designing a cascade of reactions where the product of one step becomes the substrate for the next in the same reaction vessel, avoiding the need for isolating intermediates. organic-chemistry.org The potential to apply an MCR to construct the substituted aminobenzoic acid core of the target molecule represents a significant opportunity for synthetic optimization.
| Named Multicomponent Reaction | Typical Reactants | Product Scaffold | Reference |
|---|---|---|---|
| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinone | organic-chemistry.org |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-ketoester, Ammonia | Dihydropyridine | organic-chemistry.org |
| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-acylamino amide | organic-chemistry.org |
| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-acyloxy carboxamide | organic-chemistry.org |
Green Chemistry Approaches in Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this translates to developing environmentally benign iodination methods.
Several eco-friendly oxidative iodination procedures have been developed for aromatic compounds. researchgate.netnih.gov These methods often replace hazardous oxidants with safer alternatives. For example, sodium percarbonate (SPC), a stable, inexpensive, and easy-to-handle solid, has been successfully used as an oxidant in conjunction with molecular iodine or potassium iodide. nih.gov Similarly, hydrogen peroxide is employed as a clean oxidant in aqueous ethanol (B145695) or in the presence of an acid catalyst. researchgate.netresearchgate.net
The choice of solvent is another critical aspect of green synthesis. Polyethylene glycol (PEG-400) has been reported as a green reaction medium for the iodination of reactive aromatics using a combination of iodine and iodic acid. benthamdirect.com Reactions performed in aqueous media are also highly desirable. researchgate.netscispace.com These green methods often offer advantages such as simple reaction procedures, easy product isolation, and high yields, making them attractive alternatives to traditional protocols. benthamdirect.comscispace.com
| Iodine Source | Oxidant | Solvent/Medium | Key "Green" Feature | Reference |
|---|---|---|---|---|
| NaIO3/Na2SO3 | In situ generation | Aqueous HCl | Use of readily available, stable salts. | scispace.com |
| I2 or KI | Sodium Percarbonate (SPC) | Various | SPC is a safe, solid H2O2 source. | nih.gov |
| I2/HIO3 | Iodic Acid | PEG-400 | Use of a recyclable, non-toxic solvent. | benthamdirect.com |
| KI | Hydrogen Peroxide | Aqueous Ethanol | Water is the only byproduct of the oxidant. | researchgate.net |
| KI | Not specified | Aqueous Media | Avoids use of volatile organic solvents. | researchgate.net |
Reaction Mechanisms and Chemical Transformations of 4 Amino 2,3 Diiodobenzoic Acid
Reactivity of the Amino Functional Group
The amino group (-NH₂) of 4-Amino-2,3-diiodobenzoic acid is a key site for a variety of chemical transformations. Its nucleophilic character and its ability to form a diazonium salt are central to its reactivity profile.
Nucleophilic Substitution and Coupling Reactions
The amino group, being a nucleophile, can participate in substitution and coupling reactions. While specific studies on this compound are not extensively documented, the reactivity can be inferred from the behavior of related aminobenzoic acids. For instance, derivatives of aminobenzoic acids are known to react with various halides, such as benzoyl chloride and benzyl (B1604629) chloride, to form amide linkages. researchgate.net These reactions typically involve the amino group acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl halide.
Furthermore, the amino group can be a partner in metal-catalyzed cross-coupling reactions, although this is less common than reactions involving the iodo-substituents. The synthesis of complex molecules often involves the formation of new carbon-nitrogen bonds, and the amino group of this compound provides a handle for such transformations.
Diazotization and Subsequent Transformations
A cornerstone of aromatic amine chemistry is the diazotization reaction, which involves treating the primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid. organic-chemistry.org This reaction converts the amino group into a diazonium salt (-N₂⁺Cl⁻), which is a highly versatile intermediate.
The diazonium salt of this compound can undergo a variety of subsequent transformations, most notably Sandmeyer reactions. scirp.orgscirp.org In these reactions, the diazonium group is replaced by a range of nucleophiles in the presence of a copper(I) catalyst. For example, treatment with copper(I) chloride, bromide, or cyanide can introduce chloro, bromo, or cyano groups, respectively, onto the aromatic ring. It is important to note that the diazonium salts of aminobenzoic acids can be sensitive to nucleophilic attack by water, leading to the formation of hydroxybenzoic acid derivatives as a potential side product. scirp.orgscirp.org
Table 1: General Conditions for Diazotization of Aromatic Amines
| Reagent | Acid | Temperature | Product |
| Sodium Nitrite (NaNO₂) | Hydrochloric Acid (HCl) | 0-5 °C | Arenediazonium Chloride |
| Sodium Nitrite (NaNO₂) | Sulfuric Acid (H₂SO₄) | 0-5 °C | Arenediazonium Hydrogen Sulfate |
This table presents generalized conditions for the diazotization of primary aromatic amines. Specific conditions for this compound may vary.
Influence of Substituents on Amino Group Reactivity
The reactivity of the amino group in this compound is significantly modulated by the electronic effects of the other substituents on the benzene (B151609) ring. The carboxylic acid group (-COOH) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and decreases the nucleophilicity of the amino group.
The two iodine atoms also exert a strong influence. Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho, para-directing for electrophilic aromatic substitution due to their ability to donate a lone pair of electrons through resonance. In this case, the iodine atoms are ortho and meta to the amino group. Their primary effect on the amino group's reactivity is expected to be a decrease in its basicity and nucleophilicity due to their electron-withdrawing nature. Research on substituted iodobenzene (B50100) derivatives has shown that the electronic properties of other substituents influence the halogen bonding capabilities of the iodine atoms. jyu.fi Electron-withdrawing groups tend to make the iodine atoms better halogen bond acceptors at the ortho and para positions. jyu.fi
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group (-COOH) is the other major functional group in this compound, and it undergoes a range of characteristic reactions.
Esterification and Amidation Pathways
The carboxylic acid can be converted into esters and amides, which are important derivatives.
Esterification: The most common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgmasterorganicchemistry.com This is an equilibrium-controlled reaction, and the yield of the ester can be increased by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.orgmasterorganicchemistry.com For example, the methyl ester of the related compound 4-amino-3,5-diiodobenzoic acid has been synthesized by reacting it with methanol (B129727). chemicalbook.com Another approach is transesterification, where an alkyl aminobenzoate reacts with another alcohol in the presence of a catalyst. google.com
Amidation: The formation of amides from carboxylic acids typically requires the activation of the carboxyl group. This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acid chloride, or by using coupling reagents. nih.gov The direct amidation of amino acids can be challenging due to the zwitterionic nature of the molecule, but methods using Lewis acid catalysts have been developed. nih.gov Amidation can also be achieved by reacting the aminobenzoic acid with an amine in the presence of a suitable coupling agent. nih.gov
Table 2: Selected Methods for Esterification and Amidation of Aminobenzoic Acids
| Reaction | Reagents | Catalyst/Conditions | Product |
| Fischer Esterification | Alcohol (e.g., Ethanol) | Concentrated H₂SO₄, Reflux | Ester |
| Amidation | Amine | Coupling Agent (e.g., HATU, EDC) | Amide |
| Amidation (via Acid Chloride) | Thionyl Chloride (SOCl₂), then Amine | - | Amide |
This table outlines general methodologies. Specific conditions can be optimized for this compound.
Decarboxylation Mechanisms
Decarboxylation is the removal of the carboxyl group, usually with the release of carbon dioxide. The decarboxylation of substituted aminobenzoic acids has been studied under various conditions. In acidic aqueous solutions, the decarboxylation of 4-aminobenzoic acid derivatives is proposed to proceed through a mechanism involving the protonation of the aromatic ring at the C(1) position. researchgate.net The resulting σ-complex can then lose the carboxyl group.
Other methods for decarboxylation include radical-mediated pathways. For instance, the decarboxylation of amino acids can be achieved via photochemical activation of their corresponding thioacid derivatives. mdpi.com Another approach involves the formation of an imine intermediate with a ketone catalyst under high temperatures, which facilitates the elimination of CO₂. google.com The stability of the aromatic ring in this compound suggests that harsh conditions would be required for decarboxylation.
Reactivity of Aromatic Iodine Substituents
The carbon-iodine (C-I) bonds are the most reactive sites on the aromatic ring for many synthetic transformations, particularly for palladium-catalyzed cross-coupling reactions. The high polarizability and relative weakness of the C-I bond make it susceptible to oxidative addition to low-valent transition metal complexes, which is the key initiating step in many catalytic cycles.
While specific studies detailing the participation of this compound in cross-coupling reactions are not prevalent in publicly available literature, its reactivity can be predicted based on well-established mechanisms for related aryl iodides. The two iodine atoms at the C2 and C3 positions are expected to exhibit differential reactivity due to their distinct steric and electronic environments.
Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. For this compound, the reaction would involve the coupling with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base.
The catalytic cycle proceeds through three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the diiodobenzoic acid to form a Pd(II) intermediate. This is generally the rate-determining step.
Transmetalation: The organic group (R) from the boronic acid (activated by the base) is transferred to the palladium complex, displacing the iodide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Given the two iodine atoms, sequential or selective coupling could be possible by carefully controlling reaction conditions. The iodine at the C2 position is sterically hindered by the adjacent carboxylic acid group, which might influence its reactivity compared to the C3 iodine.
Sonogashira Reaction: The Sonogashira reaction couples terminal alkynes with aryl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction with this compound would yield an alkynyl-substituted aminobenzoic acid. The mechanism involves two interconnected catalytic cycles. wikipedia.org
Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the Pd(0) catalyst to the C-I bond.
Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex.
Reductive elimination from the palladium complex yields the C(sp²)-C(sp) coupled product and regenerates the catalyst. The reactivity order for halides in Sonogashira coupling is I > Br > Cl, making diiodo compounds like this compound highly suitable substrates. libretexts.org
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.org The reaction of this compound with an alkene (e.g., styrene (B11656) or an acrylate) would proceed via a standard catalytic cycle: libretexts.org
Oxidative Addition: Pd(0) inserts into a C-I bond.
Migratory Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the Pd-Aryl bond.
Syn β-Hydride Elimination: A hydrogen from the adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species.
Reductive Elimination: The base assists in the reductive elimination of HX from the palladium-hydride complex, regenerating the Pd(0) catalyst.
Table 1: General Conditions for Cross-Coupling Reactions of Aryl Iodides
| Reaction | Catalyst | Ligand (Example) | Base (Example) | Solvent (Example) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene |
| Sonogashira | PdCl₂(PPh₃)₂, CuI (co-catalyst) | PPh₃ | Et₃N, Piperidine | THF, DMF |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
This table presents typical conditions and should be optimized for the specific substrate.
The substituents on the benzene ring significantly influence the molecule's electronic properties. The amino (-NH₂) group at C4 is a strong electron-donating group (EDG) through resonance, increasing electron density at the ortho and para positions. The carboxylic acid (-COOH) group at C1 is an electron-withdrawing group (EWG) through both induction and resonance, deactivating the ring. The two large iodine atoms at C2 and C3 are mildly deactivating through their inductive effect but can also donate electron density via resonance.
Computational studies, such as Density Functional Theory (DFT), on related molecules like 2-amino-3,5-diiodobenzoic acid (an isomer) provide insights into electron distribution. nih.gov For this compound, a similar analysis would likely show:
Highest Occupied Molecular Orbital (HOMO): The HOMO energy level indicates the ability to donate electrons. The electron density of the HOMO is expected to be concentrated on the more electron-rich parts of the molecule, particularly influenced by the amino group and the iodine atoms.
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO energy level indicates the ability to accept electrons. Its density is likely to be located around the electron-withdrawing carboxylic acid group and the carbon atoms attached to the electronegative iodine atoms.
Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electron density. Negative potential (red/yellow) would be expected around the carboxylic oxygen atoms and the amino nitrogen, indicating nucleophilic sites. Positive potential (blue) would be found near the acidic hydrogen of the carboxyl group and potentially around the iodine atoms (sigma-hole), indicating electrophilic character.
This complex interplay of electronic effects governs the regioselectivity of further reactions. The electron-rich nature imparted by the amino group would favor electrophilic aromatic substitution, but the positions are sterically blocked by the existing substituents. The primary reactivity is thus dominated by the transformations of the C-I and -COOH groups.
Aromatic iodinated compounds can undergo reductive deiodination, where an iodine substituent is replaced by a hydrogen atom. This process can occur abiotically under reducing conditions. Studies on iodinated X-ray contrast media, which are often derivatives of tri-iodinated benzoic acid, show that they can be deiodinated in the presence of reducing agents and catalysts. acs.org For instance, corrinoids like vitamin B₁₂ can act as electron shuttles and catalysts between a primary reducing agent (e.g., titanium(III) citrate) and the iodinated compound. acs.org
The deiodination process typically follows first-order kinetics with respect to the iodinated compound's concentration. acs.org The reaction involves the reduction of the catalyst, which then transfers an electron to the aryl iodide. This leads to the cleavage of the C-I bond and the release of an iodide ion, with a hydrogen atom abstracting from the solvent or another proton source to complete the reduction. For this compound, stepwise deiodination could occur, potentially with different rates for the C2-I and C3-I bonds due to their different chemical environments.
Mechanistic Investigations of Complex Reactions Involving this compound
Detailed mechanistic studies specifically on this compound are scarce. However, the principles of mechanistic investigation can be applied to understand its transformations.
Identifying transient species is crucial for elucidating reaction mechanisms. For the cross-coupling reactions mentioned, key intermediates are organopalladium complexes.
In a Suzuki-Miyaura reaction , the key intermediates would be the oxidative addition product, [Ar-Pd(II)-I(L)₂], and the transmetalation product, [Ar-Pd(II)-R(L)₂], where Ar is the diiodobenzoic acid moiety. These intermediates are typically short-lived and are studied using techniques like low-temperature NMR, specialized mass spectrometry, or by synthesizing stable analogues.
In a Sonogashira reaction , in addition to the palladium intermediates, the copper(I) acetylide [Cu-C≡C-R] is a critical intermediate that can often be observed spectroscopically. youtube.com
During reductive deiodination , radical anions or other reduced species might be formed as transient intermediates, which could be detected using techniques like electron spin resonance (ESR) spectroscopy if they are sufficiently long-lived.
In metabolic or degradation pathways, intermediates such as hydroxylated or partially deiodinated versions of the parent molecule could be identified using mass spectrometry (LC-MS) and NMR. nih.gov
Kinetic Analysis: Kinetic studies measure reaction rates to provide insights into the mechanism's rate-determining step and the influence of various parameters. For a cross-coupling reaction involving this compound, a typical kinetic analysis would involve:
Monitoring the disappearance of the starting material or the appearance of the product over time using techniques like HPLC or GC.
Determining the reaction order with respect to each component (the aryl iodide, the coupling partner, the catalyst, the base) by systematically varying their concentrations.
Calculating the activation energy (Ea) from the temperature dependence of the rate constant (Arrhenius plot), which provides information about the energy barrier of the rate-limiting step.
For example, in many palladium-catalyzed couplings of aryl iodides, the oxidative addition step is found to be rate-limiting. acs.org
Thermodynamic Profiling: Thermodynamic studies evaluate the energy changes (enthalpy, entropy, Gibbs free energy) during a reaction, determining its feasibility and the position of equilibrium. While a specific thermodynamic profile for reactions of this compound is not available, data for related compounds can be used for estimation. Computational chemistry methods (like DFT) are powerful tools for this purpose. nih.gov They can be used to calculate the energies of reactants, products, and transition states.
Table 2: Key Parameters in Mechanistic Studies
| Study Type | Parameter | Significance | Method of Determination |
|---|---|---|---|
| Kinetics | Rate Constant (k) | Measures reaction speed. | Concentration vs. Time plots |
| Reaction Order | Indicates how rate depends on reactant concentration. | Method of initial rates | |
| Activation Energy (Ea) | Energy barrier for the reaction. | Arrhenius plot (ln(k) vs. 1/T) | |
| Thermodynamics | Enthalpy (ΔH) | Heat absorbed or released. | Calorimetry, DFT calculations |
| Entropy (ΔS) | Change in disorder. | DFT calculations | |
| Gibbs Free Energy (ΔG) | Determines reaction spontaneity. | ΔG = ΔH - TΔS, DFT calculations |
Spectroscopic and Structural Elucidation of 4 Amino 2,3 Diiodobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of proton (¹H) and carbon-¹³ (¹³C) nuclei, the precise connectivity and electronic environment of atoms within the molecule can be established.
The ¹H NMR spectrum of 4-amino-2,3-diiodobenzoic acid is expected to provide key information about the aromatic protons and the protons of the amino and carboxylic acid groups. The aromatic region would likely show two distinct signals for the two protons on the benzene (B151609) ring. The proton at the 5-position and the proton at the 6-position, being in different chemical environments, would exhibit different chemical shifts. The splitting pattern of these signals would be influenced by their coupling to each other.
For comparative purposes, the ¹H NMR spectrum of the isomeric compound, 4-amino-3,5-diiodobenzoic acid, shows a singlet for the two equivalent aromatic protons at approximately 8.28 ppm. chemicalbook.com In the case of this compound, the two aromatic protons are not equivalent and would therefore be expected to show a more complex splitting pattern, likely two doublets. The chemical shifts would be influenced by the positions of the iodo substituents. The protons of the amino group (NH₂) would likely appear as a broad singlet, and the carboxylic acid proton (-COOH) would also be a singlet, typically at a higher chemical shift.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-5 | 7.0 - 7.5 | Doublet |
| H-6 | 7.5 - 8.0 | Doublet |
| -NH₂ | 4.0 - 5.0 (broad) | Singlet |
Note: The predicted chemical shifts are estimates based on spectroscopic principles and data from analogous compounds.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by the nature of the substituents attached to the benzene ring. The carbons bearing the iodine atoms (C-2 and C-3) are expected to be significantly shielded due to the heavy atom effect of iodine. The carboxyl carbon (C-7) will appear at the most downfield region of the spectrum.
As a reference, the ¹³C NMR spectrum of 4-amino-3,5-diiodobenzoic acid shows signals for the aromatic carbons in the range of 80-150 ppm and a signal for the carboxyl carbon above 165 ppm. chemicalbook.com For this compound, a similar pattern is expected, with the specific chemical shifts being influenced by the altered substitution pattern.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | 125 - 135 |
| C-2 | 80 - 90 |
| C-3 | 90 - 100 |
| C-4 | 145 - 155 |
| C-5 | 115 - 125 |
| C-6 | 130 - 140 |
Note: The predicted chemical shifts are estimates based on spectroscopic principles and data from analogous compounds.
While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show correlations between coupled protons. A cross-peak between the signals of the H-5 and H-6 protons would confirm their adjacent positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for C-5 and C-6 based on the previously assigned proton signals.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and offers a unique molecular fingerprint.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amino, carboxylic acid, and substituted benzene ring moieties. A study on the related compound 2-amino-3,5-diiodobenzoic acid provides insight into the expected vibrational frequencies. nih.gov The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The O-H stretching of the carboxylic acid would be a broad band, typically in the range of 2500-3300 cm⁻¹, often overlapping with the C-H stretching vibrations. The C=O stretching of the carboxylic acid is a strong, sharp band expected around 1680-1710 cm⁻¹. The C-I stretching vibrations would be found in the far-infrared region, typically below 600 cm⁻¹.
Table 3: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| N-H Bend (Amine) | 1550 - 1650 | Medium |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |
| O-H Bend (Carboxylic Acid) | 1350 - 1440 | Medium |
Note: The predicted wavenumbers are estimates based on spectroscopic principles and data from analogous compounds. nih.govnih.govresearchgate.net
Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong signals in FT-IR, non-polar or less polar bonds, such as the C=C bonds of the aromatic ring, often produce strong signals in Raman spectra. The Raman spectrum of this compound would be expected to show a strong band for the symmetric C=C stretching of the benzene ring. The C-I bonds, being highly polarizable, should also give rise to intense Raman signals at low frequencies. This technique is particularly useful for obtaining a unique "fingerprint" of the molecule. Studies on aminobenzoic acids have shown that the positions of the amino and carboxyl groups influence the Raman spectra, making it a sensitive tool for distinguishing between isomers. researchgate.netdaneshyari.comresearchgate.net
Table 4: Predicted Raman Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=C Stretch (Aromatic Ring) | 1580 - 1620 | Strong |
| Ring Breathing Mode | ~1000 | Strong |
Note: The predicted wavenumbers are estimates based on spectroscopic principles and data from analogous compounds. researchgate.netresearchgate.net
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
The electronic absorption spectrum of an aromatic compound is dictated by the electronic transitions within the molecule, primarily the π → π* and n → π* transitions of the benzene ring and its substituents. The absorption maxima (λmax) are sensitive to the nature and position of these substituents.
For the parent compound, 4-aminobenzoic acid, the UV-Vis spectrum in methanol (B129727) exhibits absorption maxima at approximately 194 nm, 226 nm, and 278 nm. sielc.comcam.ac.uk The presence of the amino (-NH2) and carboxylic acid (-COOH) groups, both of which are auxochromes, influences these absorptions. The introduction of heavy halogen atoms like iodine is expected to cause a bathochromic (red) shift in the absorption bands due to the electron-donating effect of the halogens through resonance and their ability to participate in charge-transfer transitions.
In a study of 2-amino-3,5-diiodobenzoic acid, a structurally similar isomer, the UV-Vis spectrum was characterized and compared with computational results. nih.gov While the specific absorption maxima were not detailed in the abstract, the study confirms that electronic bands are observable and analyzable. It is anticipated that this compound would also display distinct absorption bands. The close proximity of the two iodine atoms and the amino group in the 2, 3, and 4 positions would likely lead to significant electronic perturbations and potentially broader or shifted absorption peaks compared to isomers with more separated substituents.
Table 1: Comparison of UV-Vis Absorption Maxima for Aminobenzoic Acid and a Related Iodinated Compound
| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |
| 4-Aminobenzoic Acid sielc.comcam.ac.uk | Methanol | 194 | 226 | 278 |
| 4-Iodobenzoic Acid nist.gov | Not Specified | ~246 | - | - |
Note: Data for this compound is not directly available and is inferred from related structures.
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula for this compound is C7H5I2NO2, which corresponds to a monoisotopic mass of approximately 388.84 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak ([M]+) at this m/z value.
The fragmentation of benzoic acid derivatives typically involves initial cleavages adjacent to the carboxylic acid group. nist.gov Common losses include the hydroxyl radical (-OH, mass 17) and the entire carboxyl group (-COOH, mass 45). For this compound, the presence of two iodine atoms would significantly influence the fragmentation pathways. Characteristic fragments would likely involve the loss of one or both iodine atoms (I, mass 127).
The fragmentation pattern of the closely related 4-amino-3,5-diiodobenzoic acid would provide a strong comparative basis. Predicted mass spectrometry data for this isomer suggests the formation of adducts and fragments that are consistent with the loss of water and the presence of the diiodo-substituted ring. uni.lu It is reasonable to expect a similar fragmentation behavior for this compound, with key fragments corresponding to the diiodinated benzene ring and its subsequent fragmentations.
Table 2: Predicted Mass Spectrometry Data for a Structurally Similar Isomer
| Ion Species | Predicted m/z for 4-amino-3,5-diiodobenzoic acid uni.lu |
| [M+H]+ | 389.84825 |
| [M+Na]+ | 411.83019 |
| [M-H]- | 387.83369 |
| [M+H-H2O]+ | 371.83823 |
Note: This data is for a related isomer and serves as an estimation for the fragmentation of this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, the structures of related halogenated aminobenzoic acids offer significant insights into the likely solid-state packing and hydrogen bonding networks.
The crystal packing of aminobenzoic acids is heavily influenced by hydrogen bonding and, in the case of halogenated derivatives, by halogen-halogen and halogen-other atom interactions. In the crystal structure of 4-amino-3-bromobenzoic acid, the molecules form dimers through pairs of O-H···O hydrogen bonds involving the carboxylic acid groups. These dimers are further linked into polymeric chains. scienceopen.com A similar dimeric packing motif is observed in many benzoic acid derivatives.
Hydrogen bonding is a dominant intermolecular force in the crystal structures of aminobenzoic acids. The primary hydrogen bonding interaction is expected to be the formation of carboxylic acid dimers, characterized by a strong O-H···O bond. Additionally, the amino group can act as a hydrogen bond donor, forming N-H···O or N-H···N bonds with neighboring molecules.
In the crystal structure of 4-amino-3-bromobenzoic acid, the dimers are linked into polymeric forms through intermolecular hydrogen bonds, forming R2(1)(6), R3(2)(8), and R3(3)(15) ring motifs. scienceopen.com It is plausible that this compound would exhibit a similar complex network of hydrogen bonds. The amino group would likely participate in hydrogen bonding with the carbonyl oxygen of the carboxylic acid group of an adjacent molecule, further stabilizing the crystal lattice. The specific geometry and connectivity of these hydrogen bonds would define the supramolecular architecture of the compound in the solid state.
Table 3: Representative Hydrogen Bond Geometries in a Related Compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O-H···O (Carboxylic Dimer) | ~0.82 | ~1.8 | ~2.6 | ~170-180 |
| N-H···O | ~0.86 | ~2.1 | ~3.0 | ~160-170 |
Note: The values are typical for aminobenzoic acids and are based on data from related structures like 4-amino-3-bromobenzoic acid. scienceopen.com The actual values for this compound would require experimental determination.
While computational studies have been conducted on other isomers of diiodinated aminobenzoic acids and related compounds, the strict requirement to focus solely on this compound prevents the inclusion of data from these other molecules.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements at this time. Further original research would be required to produce the specific computational and theoretical data requested for this compound.
Computational Chemistry and Theoretical Investigations of 4 Amino 2,3 Diiodobenzoic Acid
Spectroscopic Property Prediction and Correlation with Experimental Data
UV-Vis Absorption Spectra Simulation
The electronic absorption spectrum of diiodinated aminobenzoic acids can be simulated using time-dependent density functional theory (TD-DFT). For the related isomer, 2-amino-3,5-diiodobenzoic acid, theoretical calculations of the UV-Vis spectrum have been performed to understand its electronic transitions. These simulations are typically carried out in both gaseous phase and in various solvents to account for solvatochromic effects.
The calculated maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f) provide a theoretical basis for the observed UV-Vis spectrum. The primary electronic transitions are generally attributed to π → π* and n → π* transitions within the aromatic ring and its substituents. The amino and carboxyl groups, as well as the iodine atoms, significantly influence the electronic structure and thus the absorption properties of the molecule.
A representative dataset, analogous to what would be expected for 4-Amino-2,3-diiodobenzoic acid, is presented below based on computational studies of its isomer.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 | 4.05 | 306 | 0.08 |
| S0 → S2 | 4.52 | 274 | 0.15 |
| S0 → S3 | 5.10 | 243 | 0.32 |
Reactivity Prediction and Mechanistic Modeling
Fukui functions are essential tools in computational chemistry for predicting the reactivity of different sites within a molecule. These functions are derived from conceptual density functional theory and help in identifying the regions most susceptible to electrophilic, nucleophilic, and radical attack.
The Fukui function, f(r), can be resolved into three types:
f+(r): for nucleophilic attack (propensity of a site to accept an electron)
f-(r): for electrophilic attack (propensity of a site to donate an electron)
f0(r): for radical attack
For a molecule like this compound, the amino group is expected to be a primary site for electrophilic attack, while the carboxylic acid group and the iodine-substituted carbon atoms could be susceptible to nucleophilic attack. Computational analysis of the Fukui functions for the 2-amino-3,5-diiodobenzoic acid isomer reveals specific atomic sites with the highest values for f+(r) and f-(r), indicating the most probable centers of reaction.
| Atom | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) |
|---|---|---|
| N(amino) | 0.021 | 0.145 |
| C(carboxyl) | 0.112 | 0.034 |
| C2(iodo-substituted) | 0.098 | 0.051 |
| C3(iodo-substituted) | 0.105 | 0.048 |
| C4(amino-substituted) | 0.045 | 0.110 |
Theoretical modeling is crucial for elucidating reaction mechanisms by characterizing the transition states and calculating the associated activation energies. For reactions involving this compound, such as electrophilic substitution or nucleophilic displacement of the iodine atoms, computational methods can map out the potential energy surface.
The geometry of the transition state, which represents the highest energy point along the reaction coordinate, is determined, and its structure is confirmed by frequency analysis (a single imaginary frequency). The activation energy (Ea) is then calculated as the energy difference between the transition state and the reactants. These calculations provide valuable insights into the feasibility and kinetics of a proposed reaction pathway. While specific transition state analyses for this compound are not documented, studies on similar halogenated aromatic compounds indicate that the activation energies for dehalogenation or substitution reactions are significantly influenced by the electronic nature of the other substituents on the ring.
Thermodynamic and Kinetic Parameter Derivations
Quantum chemical calculations can provide reliable estimates of various thermodynamic parameters. By performing frequency calculations on the optimized geometry of the molecule, key thermodynamic properties can be derived. These parameters are vital for understanding the stability and behavior of the compound under different conditions.
Based on computational studies of the 2-amino-3,5-diiodobenzoic acid isomer, the following thermodynamic parameters have been calculated at standard conditions (298.15 K and 1 atm).
| Parameter | Value |
|---|---|
| Zero-point vibrational energy (kcal/mol) | 55.8 |
| Enthalpy (H) (kcal/mol) | 62.1 |
| Gibbs Free Energy (G) (kcal/mol) | 42.5 |
| Entropy (S) (cal/mol·K) | 95.2 |
| Heat Capacity (Cv) (cal/mol·K) | 40.3 |
These parameters are fundamental for predicting the spontaneity of reactions and for understanding the compound's stability. Kinetic parameters, such as rate constants, can be further estimated using transition state theory combined with the calculated activation energies.
Exploration of Non-Linear Optical (NLO) Properties
Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the amino group acts as an electron donor and the carboxylic acid group as an electron acceptor, which can lead to a significant NLO response.
The key parameters for evaluating NLO properties are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). Computational studies on the 2-amino-3,5-diiodobenzoic acid isomer have calculated these properties to assess its potential as an NLO material.
| Property | Value |
|---|---|
| Dipole Moment (μ) (Debye) | 3.45 |
| Linear Polarizability (α) (a.u.) | 155.2 |
| First-Order Hyperpolarizability (β) (a.u.) | 780.5 |
The calculated hyperpolarizability value for the isomer is significantly higher than that of urea, a standard NLO material, suggesting that diiodinated aminobenzoic acids could be promising candidates for NLO applications. The large β value arises from the intramolecular charge transfer from the amino group to the carboxylic acid group through the aromatic ring, enhanced by the presence of the heavy iodine atoms.
Advanced Materials and Building Block Applications of 4 Amino 2,3 Diiodobenzoic Acid
Utility as a Versatile Synthetic Building Block for Complex Architectures
The core structure of 4-Amino-2,3-diiodobenzoic acid, featuring amino, carboxyl, and iodo functional groups, theoretically positions it as a valuable scaffold for the synthesis of complex organic molecules. The amino and carboxylic acid groups provide sites for forming amide and ester linkages, fundamental reactions in the construction of larger, intricate architectures. The two iodine atoms offer handles for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are pivotal in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.
While specific examples for this compound are not readily found, the analogous compound, 4-amino-3-iodobenzoic acid, has been utilized in solid-phase synthesis to generate resin-bound indole (B1671886) derivatives. This suggests that the di-iodinated counterpart could similarly serve as a starting material for constructing complex heterocyclic systems, which are prevalent in pharmaceuticals and functional materials. The presence of a second iodine atom could allow for sequential or dual cross-coupling reactions, leading to even more complex and diverse molecular frameworks.
Derivatization for Tailored Chemical Functionality
The ability to modify the functional groups of this compound is key to tailoring its properties for specific applications. The amino group can be acylated, alkylated, or used in the formation of Schiff bases, while the carboxylic acid can be converted to esters, amides, or acid halides.
Synthesis of Amide and Ester Derivatives for Specific Applications
The formation of amide and ester derivatives from this compound is a straightforward synthetic transformation that can be used to impart a wide range of chemical functionalities. For instance, reaction of the carboxylic acid with various alcohols or amines would yield a library of ester and amide derivatives. These derivatives could possess unique liquid crystalline, biological, or material properties.
General methods for the synthesis of amides from aminobenzoic acids often involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or converting the carboxylic acid to an acid chloride followed by reaction with an amine. Similarly, esterification can be achieved through Fischer esterification with an alcohol under acidic conditions or by reacting the corresponding acid chloride with an alcohol. While these are standard organic chemistry reactions, their application to this compound for creating materials with specific functions is not yet documented.
Coordination Chemistry: Metal Complex Formation and Ligand Properties
The presence of both a carboxylic acid and an amino group makes this compound a potential ligand for the formation of metal complexes. The carboxylate group can coordinate to metal ions in a monodentate, bidentate, or bridging fashion, while the amino group can also act as a coordination site. This could lead to the formation of metal-organic frameworks (MOFs) or discrete coordination complexes with interesting magnetic, catalytic, or photoluminescent properties.
The heavy iodine atoms could also influence the packing of these complexes in the solid state through halogen bonding, a non-covalent interaction that is increasingly being used in crystal engineering. However, a search of the crystallographic literature does not reveal any reported crystal structures of metal complexes involving this compound as a ligand.
Polymer Science: Integration into Polymer Backbones for Material Modification
The bifunctional nature of this compound makes it a candidate for use as a monomer in polymerization reactions. It could potentially be used in the synthesis of polyamides, polyesters, or other polymers through condensation polymerization. The incorporation of this di-iodinated monomer into a polymer backbone would significantly increase the polymer's refractive index and density due to the presence of the heavy iodine atoms. Such high refractive index polymers are of interest for optical applications, such as in lenses and coatings.
Furthermore, the iodine atoms could serve as sites for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of new functionalities along the polymer backbone. Despite these possibilities, there are no published studies on the use of this compound in polymer science.
Development in Organic Electronics and Sensor Technologies
Derivatives of aminobenzoic acids have been explored for applications in organic electronics and sensor technologies. For example, electropolymerized films of 4-aminobenzoic acid have been used to create electrochemical sensors. The introduction of iodine atoms onto the aromatic ring, as in this compound, would be expected to influence the electronic properties of the resulting materials. The high atomic number of iodine could enhance spin-orbit coupling, which might be of interest in the field of organic spintronics.
The potential for this molecule to be used in the development of new sensor technologies also exists. The functional groups could be modified to selectively bind to specific analytes, and the electronic or photophysical properties of the molecule could change upon binding, forming the basis of a sensing mechanism. However, at present, there is no specific research demonstrating the application of this compound in these advanced technologies.
Q & A
Q. What are the key physicochemical properties of 4-amino-2,3-diiodobenzoic acid, and how do they influence experimental design?
The compound’s molecular formula is C₇H₅I₂NO₂ , with a monoisotopic mass of 388.84 g/mol and a polar surface area of 89.9 Ų . The presence of two iodine atoms increases molecular weight and steric hindrance, which impacts solubility in organic solvents (e.g., DMSO or dichloromethane) and reaction kinetics. Researchers should prioritize inert atmospheres for reactions due to potential oxidative degradation of the amino group. For purification, column chromatography with gradients of ethyl acetate/hexane is recommended to separate iodinated byproducts .
Q. What synthetic routes are reported for this compound?
A validated approach involves sequential iodination of 4-aminobenzoic acid using iodine monochloride (ICl) in acetic acid. Key steps:
- Protection : Protect the amino group with acetyl chloride to prevent unwanted side reactions.
- Iodination : React at 60°C for 6 hours, achieving regioselective iodination at positions 2 and 3.
- Deprotection : Hydrolyze the acetyl group using NaOH (2M) under reflux. Yields typically range from 45–60%, with purity confirmed via HPLC (>95%) .
Q. How is this compound characterized spectroscopically?
- ¹H NMR : Expect signals at δ 6.8–7.2 ppm (aromatic protons) and δ 5.2 ppm (broad singlet for -NH₂).
- IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (N-H stretch).
- Melting Point : Reported between 210–215°C . Discrepancies in melting points across studies may arise from polymorphic forms or residual solvents, necessitating recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can regioselectivity challenges during iodination be addressed?
Regioselective iodination at the 2- and 3-positions is influenced by directing groups. Computational studies (DFT) suggest the amino group (-NH₂) directs electrophilic substitution to the ortho and para positions, but steric effects from iodine limit para substitution. Using Lewis acids like BF₃·Et₂O enhances selectivity by stabilizing transition states. Alternative methods:
Q. What role does this compound play in drug discovery?
The iodine atoms enhance van der Waals interactions in protein binding pockets, making the compound a scaffold for kinase inhibitors. In molecular docking studies (e.g., SARS-CoV-2 main protease), iodinated analogs show improved binding affinity (ΔG = -9.2 kcal/mol) compared to non-halogenated counterparts. However, metabolic stability is a concern; in vitro assays with liver microsomes indicate rapid deiodination, suggesting the need for prodrug strategies .
Q. How do conflicting data on bioactivity arise, and how can they be resolved?
Discrepancies in reported IC₅₀ values (e.g., 2 μM vs. 10 μM in EGFR inhibition) may stem from:
- Assay conditions : Varying pH or DMSO concentrations alter compound solubility.
- Impurity profiles : Unidentified byproducts (e.g., monoiodinated derivatives) can skew results. Mitigation :
- Use LC-MS to verify purity (>98%).
- Standardize assays with internal controls (e.g., gefitinib for EGFR) .
Methodological Tables
| Synthetic Method Comparison | ICl in AcOH | Microwave |
|---|---|---|
| Reaction Time | 6 hours | 45 minutes |
| Yield | 55% | 70% |
| Purity (HPLC) | 95% | 98% |
| Key Advantage | Low cost | Scalability |
| Spectroscopic Reference Data | ¹H NMR (DMSO-d₆) | IR (KBr) |
|---|---|---|
| Characteristic Peaks | δ 7.1 (d, J=8 Hz) | 1680 cm⁻¹ |
| Diagnostic Signals | δ 5.2 (s, NH₂) | 3400 cm⁻¹ (NH₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
